molecular formula C21H19N5OS B2616670 N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-73-7

N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2616670
CAS No.: 852372-73-7
M. Wt: 389.48
InChI Key: NWIYJKZWUQCRCY-UHFFFAOYSA-N
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Description

N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule characterized by a triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 2. The thioacetamide side chain is linked to a phenethyl group via an acetamide bridge.

Properties

IUPAC Name

N-(2-phenylethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c27-19(22-14-13-16-7-3-1-4-8-16)15-28-20-12-11-18-23-24-21(26(18)25-20)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIYJKZWUQCRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core. This can be achieved by reacting hydrazine derivatives with appropriate diketones under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the phenethyl and thioacetamide groups.

For instance, acetic anhydride can be added to a solution of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in glacial acetic acid, and the reaction mixture is heated under reflux at 120°C for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Key Reaction Types

The compound exhibits reactivity in several fundamental chemical processes:

Reaction Mechanism Key Features Outcome References
Nucleophilic Substitution Thiol group attacks electrophilic centers (e.g., halides)Formation of thioacetamide derivative
Hydrolysis Thioester cleavage under acidic/basic conditionsRelease of phenethyl group and formation of carboxylic acid
Cross-Coupling Palladium-mediated reactions (e.g., Suzuki coupling)Linking of phenethyl group to triazolo-pyridazine core

Reaction Conditions Optimization

Optimal reaction parameters are critical for efficiency and selectivity:

Parameter Effect Optimal Conditions References
TemperatureControls reaction rate and side-product formationLow temperatures for sensitive intermediates; high for cyclization
SolventInfluences solubility and reaction kineticsPolar aprotic solvents (e.g., DMF) for coupling reactions
Reaction TimeAffects completion and purityExtended times for slower steps (e.g., cyclization)

Structural Characterization

Analytical techniques confirm reaction outcomes and compound integrity:

Technique Purpose Key Findings References
NMR Spectroscopy Determines molecular structure and puritySignals for thioacetamide, phenethyl, and triazolo-pyridazine moieties
Mass Spectrometry Validates molecular weight and formulaMatches calculated molecular weight (C₁₉H₂₀N₄S)

Biological and Chemical Implications

While the focus is on chemical reactivity, related compounds (e.g., triazolo-thiadiazine derivatives) show potent cytotoxicity against cancer cells (e.g., IC₅₀ = 0.39 μM for MCF-7 cells), highlighting the importance of structural optimization in medicinal chemistry . The thioacetamide group’s reactivity may contribute to these biological effects through enzyme inhibition or covalent binding .

This compound’s synthesis and reactivity underscore the role of multi-step organic chemistry in creating biologically active molecules. Further research into its reaction pathways could enhance its therapeutic potential.

Scientific Research Applications

Cytotoxic Activity

Research indicates that N-phenethyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
N-phenethyl derivativeHeLa29
N-phenethyl derivativeMCF-773

These results suggest that structural modifications can enhance the lipophilicity and interaction with biological targets, leading to increased cytotoxicity against cancer cells .

Anti-inflammatory Properties

N-phenethyl derivatives have shown potential as anti-inflammatory agents. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests their potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole-based compounds and assessed their cytotoxicity against different cancer cell lines. The findings indicated that modifications in side chains significantly influenced the cytotoxic profile .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups enhance biological activity. For instance, introducing electron-withdrawing groups on the triazole ring improved potency against certain cancer types .

Mechanism of Action

The mechanism of action of N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of c-Met and Pim-1, which are enzymes involved in cell proliferation and survival. By binding to the ATP-binding sites of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogs include:

  • Triazolo-pyridazine core substituents : Phenyl, methyl, pyridinyl, or trifluoromethyl groups.
  • Acetamide side chain : Methyl, phenethyl, oxolanylmethyl, or thiiazine-containing substituents.
  • Heterocyclic modifications : Inclusion of thiadiazole or thiiazine moieties.
Table 1: Structural Features of Selected Analogs
Compound Name Core Substituent Acetamide Side Chain Key Structural Notes Reference
N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (Main Compound) Phenyl Phenethyl Aromatic bulk for potential receptor binding
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632/Lin28-1632) Methyl Methyl, 3-methylphenyl Enhanced lipophilicity
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide Pyridinyl Oxolanylmethyl (tetrahydrofuran-derived) Improved solubility
N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiiazine-2-yl)acetamide Pyridinyl Thiiazine Sulfur-rich for H-bonding
2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Methyl None (free carboxylic acid) Simplified structure
4-iodo-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol (ITP) Thiadiazole core Iodo-phenol Electron-deficient heterocycle
C1632 (Lin28-1632)
  • Mechanism : Blocks Lin-28/let-7 interaction, rescuing let-7 tumor suppressor function.
  • Effects :
    • Reduces tumorsphere formation in cancer cell lines via CSC differentiation .
    • Downregulates PD-L1 and inhibits tumor growth in vitro/in vivo .
  • Structural Advantage : Methyl groups enhance membrane permeability, critical for intracellular target engagement.
Heparanase Inhibitors (e.g., ITP)
  • Mechanism : Targets heparanase, an enzyme promoting cancer metastasis.
  • Contrast with Main Compound : The main compound’s triazolo-pyridazine core may favor different target interactions compared to thiadiazole-based inhibitors.
Thiiazine-Containing Analog
  • Potential Mechanism: Thiiazine moiety may facilitate hydrogen bonding or metal coordination, enhancing heparanase inhibition .
Pyridinyl-Substituted Analog

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity :
    • C1632’s methyl groups increase logP, favoring blood-brain barrier penetration .
    • Main compound’s phenethyl group adds bulk but may reduce solubility compared to oxolanylmethyl derivatives .
  • Metabolic Stability :
    • Trifluoromethyl-substituted analogs (e.g., ’s compound) exhibit enhanced stability due to fluorine’s metabolic resistance .

Biological Activity

N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure

The compound is characterized by a phenethyl moiety linked to a thioacetamide group, which is further connected to a triazolo-pyridazine structure. The structural formula can be represented as follows:

C15H15N5S\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{S}

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including anticancer, anti-inflammatory, and anxiolytic effects. The specific biological activities of this compound are summarized below:

Anticancer Activity

Several derivatives of triazolo-pyridazines have shown promising anticancer properties. For example:

  • Cytotoxicity : Studies have reported that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.39 µM to 42.30 µM against MCF7 and A549 cell lines .
Compound NameCell LineIC50 (µM)
Triazolo derivative 1MCF70.39
Triazolo derivative 2A54926
N-phenethyl derivativeVariousTBD

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Kinases : Some derivatives act as inhibitors of key kinases involved in cancer progression (e.g., Aurora-A kinase), which is crucial for mitosis and cell division .

Case Studies

  • Study on Cytotoxicity : In a recent study evaluating the cytotoxic effects of N-phenethyl derivatives on various cancer cell lines including MCF7 and NCI-H460, significant inhibition was observed with IC50 values indicating strong potential for further development as anticancer agents .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profile of related compounds. These studies often reveal the pharmacokinetics and biodistribution of the drug in vivo.

Q & A

Basic: What are the recommended synthetic routes for N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and what challenges arise during purification?

The synthesis typically involves coupling [1,2,4]triazolo[4,3-b]pyridazine derivatives with thioacetamide intermediates. A key step is the nucleophilic substitution of a halogen (e.g., Cl or Br) at the 6-position of the triazolopyridazine core with a thiol-containing intermediate, followed by phenethyl group introduction. Challenges include:

  • Regioselectivity : Ensuring substitution occurs at the 6-position of the triazolopyridazine ring, as competing reactions at other positions (e.g., 3-phenyl group) may reduce yield .
  • Purification : Hydrophobic byproducts (e.g., unreacted aryl halides) require silica gel chromatography with gradients of ethyl acetate in hexane. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) is critical for verifying purity .

Advanced: How does structural modification of the triazolopyridazine core affect biological activity, and what assays validate these effects?

Modifications to the triazolopyridazine scaffold (e.g., substituents at the 3- or 6-position) significantly alter target binding. For example:

Substituent Observed Activity Assay
3-PhenylEnhanced hydrophobic interactionsSPR binding (BRD4 IC₅₀: 12 nM)
6-ThioacetamideImproved solubility and bioavailabilityLogP reduction (2.1 → 1.4)
3-Methyl (analog)Loss of thrombin inhibition (Ki > 300 μM)Fluorescence polarization assay

Validation : Use orthogonal assays (e.g., SPR for binding, cell-based luciferase reporters for transcriptional inhibition) to confirm target engagement .

Basic: What in vitro models are suitable for initial antiproliferative activity screening of this compound?

  • Cancer stem cell (CSC) models : Tumorsphere formation assays in breast cancer cell lines (e.g., MDA-MB-231) to assess inhibition of self-renewal .
  • Differentiation assays : Measure let-7 miRNA upregulation via qPCR in embryonic stem cells (ESCs), as the compound may rescue Lin28-mediated repression .

Advanced: How can researchers resolve contradictions in activity data between enzymatic and cellular assays?

Discrepancies (e.g., strong enzymatic inhibition but weak cellular activity) may arise due to:

  • Off-target effects : Counter-screening against related kinases (e.g., JAK2, EGFR) using selectivity panels .
  • Cellular permeability : Quantify intracellular concentrations via LC-MS/MS; modify the phenethyl group to enhance membrane penetration .
  • Metabolic instability : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfide oxidation) .

Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–10 buffers (37°C, 24h) and analyze via UPLC-MS to detect hydrolysis (amide bond cleavage) or oxidation (sulfide → sulfoxide) .
  • Plasma stability : Incubate with human plasma (37°C, 1h) and quantify parent compound using a stable isotope internal standard .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Mask the thioacetamide group with a labile ester (e.g., pivaloyloxymethyl) to improve oral absorption .
  • Bivalent binding : Link two triazolopyridazine units via a flexible spacer to enhance BRD4 affinity (e.g., AZD5153, BRD4 IC₅₀: 0.5 nM) .

Basic: How should researchers design dose-response experiments to evaluate efficacy in xenograft models?

  • Dosing regimen : Administer orally (10–50 mg/kg, BID) in immunodeficient mice bearing patient-derived xenografts (PDX).
  • Endpoint analysis : Harvest tumors for IHC (c-Myc downregulation) and RNA-seq (let-7 target activation) .

Advanced: What computational tools predict binding modes of this compound to epigenetic targets like BRD4?

  • Molecular docking : Use Schrödinger Glide with BRD4 BD1/BD2 crystal structures (PDB: 5U3M) to prioritize substituents favoring H-bonding (e.g., acetamide with Asn140) .
  • MD simulations : Assess triazolopyridazine flexibility in the acetyl-lysine binding pocket (GROMACS, 100 ns trajectories) .

Basic: What are the recommended storage conditions to ensure compound integrity?

Store as a lyophilized solid at -20°C under argon. For DMSO stock solutions (10 mM), aliquot to avoid freeze-thaw cycles and confirm stability via NMR (monthly) .

Advanced: How can researchers leverage structural analogs to mitigate toxicity observed in preclinical studies?

  • Toxicity profiling : Screen analogs in zebrafish models for cardiotoxicity (e.g., heart rate reduction).
  • Scaffold hopping : Replace the triazolopyridazine core with [1,2,4]triazolo[4,3-a]pyrazine to reduce off-target kinase activity .

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